4-Cyclopropyl-1-(3,3,3-trifluoropropanesulfonyl)piperidine
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Overview
Description
4-Cyclopropyl-1-(3,3,3-trifluoropropanesulfonyl)piperidine is a synthetic organic compound characterized by the presence of a cyclopropyl group, a piperidine ring, and a trifluoropropanesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1-(3,3,3-trifluoropropanesulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of cyclopropylamine with 1-(3,3,3-trifluoropropanesulfonyl)piperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-1-(3,3,3-trifluoropropanesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the trifluoropropanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Cyclopropyl-1-(3,3,3-trifluoropropanesulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1-(3,3,3-trifluoropropanesulfonyl)piperidine involves its interaction with specific molecular targets. The trifluoropropanesulfonyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its entry into cells. Once inside, it can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-1-(3,3,3-trifluoropropylsulfonyl)piperidine
- 4-Cyclopropyl-1-(3,3,3-trifluoropropylsulfonyl)piperazine
- 4-Cyclopropyl-1-(3,3,3-trifluoropropylsulfonyl)morpholine
Uniqueness
4-Cyclopropyl-1-(3,3,3-trifluoropropanesulfonyl)piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoropropanesulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-cyclopropyl-1-(3,3,3-trifluoropropylsulfonyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO2S/c12-11(13,14)5-8-18(16,17)15-6-3-10(4-7-15)9-1-2-9/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLGAEDYAQPZSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCN(CC2)S(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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